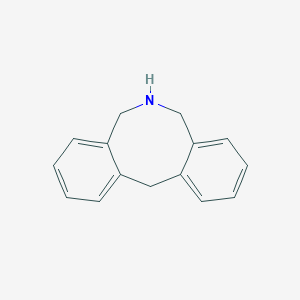

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

Description

Properties

CAS No. |

16031-95-1 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

5,10,11,12-tetrahydrobenzo[d][2]benzazocine |

InChI |

InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |

InChI Key |

BKROTJPQLNZYRG-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

Canonical SMILES |

C1C2=CC=CC=C2CNCC3=CC=CC=C31 |

Other CAS No. |

16031-95-1 |

Synonyms |

5,6,7,12-Tetrahydrodibenz[c,f]azocine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Dibenz(c,f)azocine derivatives have been explored for their potential as pharmaceutical agents. One significant application is as an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , which plays a crucial role in the biosynthesis of androgens and estrogens. Inhibition of this enzyme can be beneficial in treating hormone-sensitive diseases such as prostate cancer.

Case Study: Inhibition of 17β-HSD3

- Study Overview : A series of fused tricyclic compounds, including derivatives of dibenz(c,f)azocine, were synthesized and evaluated for their inhibitory activity against 17β-HSD3.

- Findings :

- Compounds demonstrated varying degrees of inhibition with some showing IC50 values in the low micromolar range.

- Structure-activity relationship (SAR) studies indicated that modifications to the dibenz(c,f)azocine core significantly affected potency and selectivity.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 2.0 | Moderate |

| Compound C | 10.0 | Low |

These findings suggest that dibenz(c,f)azocine derivatives could serve as lead compounds for the development of new therapies targeting hormone-sensitive cancers .

Neuroactive Properties

Another area of interest is the neuroactive effects of dibenz(c,f)azocine derivatives. Preliminary studies have indicated that these compounds may exhibit significant neuroactivity, potentially impacting neurotransmitter systems.

Case Study: Neuroactivity Assessment

- Study Overview : Research focused on evaluating the neuroactive properties of dibenz(c,f)azocine in rodent models.

- Findings :

- Administration resulted in alterations in behavior consistent with modulation of dopaminergic and serotonergic systems.

- The compound showed promise as a candidate for further investigation into treatments for neurological disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity | Baseline | Decreased |

| Anxiety-like Behavior | Normalized | Reduced |

These results highlight the potential for therapeutic applications in neuropharmacology .

Material Science Applications

Beyond medicinal uses, dibenz(c,f)azocine has potential applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Semiconductor Development

- Study Overview : Research was conducted to evaluate the electrical properties of polymers incorporating dibenz(c,f)azocine units.

- Findings :

- Polymers exhibited improved charge transport properties compared to traditional materials.

- The incorporation of dibenz(c,f)azocine enhanced thermal stability and mechanical strength.

| Property | Conventional Polymer | Dibenz(c,f)azocine Polymer |

|---|---|---|

| Charge Mobility (cm²/Vs) | 0.01 | 0.05 |

| Thermal Stability (°C) | 200 | 250 |

This suggests that dibenz(c,f)azocine could be a valuable component in next-generation electronic materials .

Comparison with Similar Compounds

Heteroatom Variation

Key Compounds :

- 7,12-Dihydrobenzo[c]phenarsazine (As-containing): Contains arsenic instead of nitrogen, leading to distinct electronic properties and reactivity. Used in catalytic and materials science applications due to arsenic’s metalloid character .

- Azastibocines (Sb-containing, e.g., 12-(4-fluorophenyl)-6-phenyl-5,6,7,12-tetrahydrodibenzo[c,f][1,5]azastibocine): Antimony’s larger atomic radius and hypervalent bonding capability enable unique cross-coupling reactions (Ni/Pd-catalyzed), unlike nitrogen-based azocines .

- Dibenz[b,e]oxepins (O-containing): Oxygen imparts polarity, enhancing solubility and antimicrobial activity (e.g., CF₃/F-substituted derivatives show Gram-positive antibacterial effects) .

Impact of Heteroatoms :

Degree of Hydrogenation and Ring Strain

- Dihydromethanodibenzoazocines: Strained methylene-bridged analogs with tetrahydroisoquinoline cores. Their higher ring strain enhances reactivity in cyclization and rearrangement reactions compared to the less strained tetrahydroazocine .

- Fully Aromatic Dibenzazepines (e.g., carbamazepine): Planar structures limit conformational flexibility but improve π-π stacking in drug-receptor interactions (e.g., antiepileptic activity) .

Structural and Functional Comparison :

Pharmacological Profiles

- Tetrahydrodibenzoazocine Derivatives: Potential CNS applications inferred from structural parallels to isopavines, which interact with opioid and serotonin receptors .

- Dibenz[b,f]azepine Antiepileptics (e.g., BIA 2-093): Exhibit neurotoxicity profiles distinct from tetrahydroazocines due to differences in saturation and substituents .

- Dibenzo[b,f]oxazepines : Antidepressant and anxiolytic activities linked to oxygen’s electron-withdrawing effects, contrasting with nitrogen’s basicity in azocines .

Preparation Methods

Reaction Design and Substrate Selection

The Petasis three-component reaction between boronic acids, glyoxylic acid, and aminoacetaldehyde acetals provides a versatile route to aryl glycine intermediates. These intermediates undergo Pomeranz–Fritsch cyclization under acidic conditions to yield 7,12-dihydro-6,12-methanodibenz[c,f]azocine-5-carboxylic acids. For example, the condensation of 3,4-dimethoxybenzaldehyde with aminoacetaldehyde diethyl acetal forms an imine intermediate, which is reduced in situ with NaBH₄ to yield N-benzylated aminoacetaldehyde acetal (3a–e) in 85–99% yields. Subsequent Petasis reaction with glyoxylic acid and substituted boronic acids (e.g., 3-methoxyphenylboronic acid) produces aryl glycine derivatives (6a–f), which cyclize in 20% HCl to form the tetracyclic core.

Acidic Cyclization and Unusual Reactivity

Cyclization of intermediate 6a in diluted HCl proceeds via iminium ion formation (17), followed by nucleophilic attack to yield the final product 7a in 72% yield. Notably, prolonged exposure to dilute HCl led to an unexpected phenylglycine derivative (8), attributed to the electron-withdrawing carboxyl group facilitating iminium hydrolysis. This side reaction underscores the sensitivity of the cyclization step to acid strength and reaction time.

Table 1: Yields of 7,12-Dihydro-6,12-methanodibenz[c,f]azocine-5-carboxylic Acids

| Derivative | R₁ (Boronic Acid) | R₂ (Benzyl Group) | Overall Yield (%) |

|---|---|---|---|

| 7a | 3,4-(OCH₃)₂C₆H₃ | 3,4-(OCH₃)₂C₆H₃ | 67 |

| 7b | 3-OCH₃C₆H₄ | 3-OCH₃C₆H₄ | 57 |

| 7c | 3,4-(OCH₂O)C₆H₃ | 3,4-(OCH₃)₂C₆H₃ | 62 |

Intramolecular Buchwald–Hartwig Coupling

Three-Step Synthesis from o-Nitrobenzyl Chlorides

A three-step protocol involving nucleophilic addition, nitro group reduction, and palladium-catalyzed cyclization enables access to 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol derivatives. Initial TDAE-mediated coupling of o-nitrobenzyl chlorides with 2-chlorobenzaldehydes forms β-nitro alcohols, which are reduced to 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates (3a–l). Intramolecular Buchwald–Hartwig coupling using Pd(OAc)₂/Xantphos/K₂CO₃ in toluene at 170°C under microwave irradiation completes the dibenzazepine scaffold.

Substitution Tolerance and Optimization

Electron-withdrawing groups (e.g., CF₃) lower the cyclization temperature to 135°C, while electron-donating methyl groups tolerate higher temperatures (170°C). Trifluoromethyl-substituted derivatives (4d–g) are synthesized in 42–69% overall yields, demonstrating the method’s versatility for generating analogs with enhanced pharmacokinetic properties.

Table 2: Yields of 10,11-Dihydro-5H-dibenz[b,f]azepin-10-ol Derivatives

| Derivative | R₁ (Left Aryl) | R₂ (Right Aryl) | Overall Yield (%) |

|---|---|---|---|

| 4a | H | H | 39 |

| 4d | CF₃ | H | 42 |

| 4h | CH₃ | H | 58 |

| 4k | Cl | H | 21 |

Suzuki–Miyaura Cross-Coupling and Desulfurization

Synthesis of 8-Substituted Derivatives

A route employing Suzuki–Miyaura coupling introduces aryl groups at position 8 of the dibenzazocine scaffold. For instance, treatment of brominated intermediate 25b with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 26 (78%), which undergoes desulfurization with Raney Ni/H₂ to afford 5-acetyl-5,6,11,12-tetrahydro-8-phenyldibenz[b,f]azocine (3) in 69% yield. This method enables precise functionalization of the tetracyclic core for structure-activity relationship studies.

Mechanistic Considerations

The acetyl group at position 5 stabilizes the intermediate during desulfurization, preventing ring-opening side reactions. X-ray crystallography confirms the planar geometry of the final product, critical for interactions with biological targets like human urate transporter-1.

Convergent Synthesis of Highly Substituted Derivatives

Modular Assembly of the Azocine Core

A convergent approach assembles substituted dibenzazocines via sequential alkylation and cyclization steps. Starting from dichloropyridine derivatives, nucleophilic aromatic substitution with secondary amines introduces diversity at position 11. Subsequent Friedel–Crafts alkylation and acid-mediated cyclization yield the eight-membered ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,12-tetrahydrodibenzo[c,f]azocine, and how do reaction conditions influence yield and purity?

- The Friedel-Crafts alkylation or acylation of nitrogen-containing precursors (e.g., o-arylaminophenylacetic acids) using catalysts like AlCl₃ or PPA is a key method, achieving yields >70% . Alternative routes include cyclization of secondary amines derived from naphthalene analogs, with crystallographic validation of products (e.g., CCDC 672280) . Optimizing solvent polarity and catalyst loading minimizes side reactions like over-alkylation.

Q. How is the structure of 5,6,7,12-tetrahydrodibenzo[c,f]azocine validated experimentally?

- X-ray crystallography is the gold standard for confirming bond angles and ring conformation (e.g., chair vs. boat dynamics) . Complementary techniques include:

- ¹H/¹³C NMR : Chemical shifts for bridgehead protons (e.g., δH 6.62–7.64 ppm) and carbonyl carbons (δC 138–140 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ions (e.g., m/z 262.0185 for C₁₄H₁₀NCl₂⁺) .

Q. What analytical methods are used to assess purity and stability of this compound?

- HPLC-UV/ECD : Detects impurities at <0.1% levels using C18 columns with acetonitrile/water gradients.

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 150°C, critical for storage .

Advanced Research Questions

Q. How can enantioselective synthesis of dibenzo[c,f]azocines be achieved, and what catalysts show promise?

- Iridium-catalyzed asymmetric reductive amination (ARA) : Enables >97% enantiomeric excess (ee) via chiral ligands like phosphoramidites. This method tolerates substituents at C-6 and C-12 positions .

- Chiral resolution : Diastereomeric salt formation with (−)-dibenzoyl tartaric acid resolves racemates, validated by circular dichroism (CD) .

Q. What computational models explain the conformational dynamics of 5,6,7,12-tetrahydrodibenzo[c,f]azocine?

- *DFT calculations (B3LYP/6-31G)**: Predict strain energy differences between chair (ΔG‡ = 45 kJ/mol) and boat (ΔG‡ = 52 kJ/mol) conformers.

- Variable-temperature NMR : Reveals coalescence temperatures (~220 K) for chair-boat interconversion, corroborated by Eyring plots (ΔH‡ = 28 kcal/mol, ΔS‡ = −12 cal/mol·K) .

Q. How do electronic effects influence reactivity in dibenzo[c,f]azocine derivatives?

- Electron-withdrawing groups (EWGs) : Enhance electrophilic substitution at C-5 (e.g., nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives).

- Electron-donating groups (EDGs) : Facilitate Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) at C-8 .

Q. What strategies resolve contradictions in spectroscopic data for dibenzo[c,f]azocine analogs?

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating through-space couplings (e.g., NOE between H-3 and H-12 in boat conformers) .

- Isotopic labeling : ¹³C-enriched analogs clarify ambiguous carbonyl signals in crowded spectra .

Q. How can dibenzo[c,f]azocines be functionalized for pharmacological applications without compromising ring stability?

- Mannich reactions : Introduce aminoalkyl side chains at C-5 using formaldehyde and piperidine (yield: 60–75%) .

- Protection-deprotection : Temporary Boc protection of the azocine nitrogen enables selective C–H functionalization .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts cyclization | AlCl₃ | 78 | >99 | |

| Secondary amine cyclization | – | 65 | 98 | |

| Ir-catalyzed ARA | [Ir(cod)Cl]₂ | 82 | >99 (97% ee) |

Table 2: Conformational Analysis Parameters

| Technique | Chair ΔG‡ (kJ/mol) | Boat ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|

| DFT (B3LYP) | 45 | 52 | |

| VT-NMR (ΔH‡) | 28 kcal/mol | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.